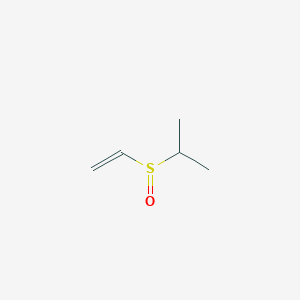

Propane, 2-(ethenylsulfinyl)-

Description

Propane, 2-(ethenylsulfinyl)- is an organosulfur compound with the functional group ethenylsulfinyl (CH₂=CH-S(O)-) attached to the second carbon of propane. The sulfinyl group (S=O) imparts polarity and reactivity, distinguishing it from thioethers (S) or sulfonyl (SO₂) analogs. Applications may include roles in organic synthesis or materials science, leveraging the sulfinyl group’s ability to participate in redox reactions and hydrogen bonding .

Properties

CAS No. |

61926-32-7 |

|---|---|

Molecular Formula |

C5H10OS |

Molecular Weight |

118.20 g/mol |

IUPAC Name |

2-ethenylsulfinylpropane |

InChI |

InChI=1S/C5H10OS/c1-4-7(6)5(2)3/h4-5H,1H2,2-3H3 |

InChI Key |

HIOVAKRDECQPSR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)S(=O)C=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propane, 2-(ethenylsulfinyl)- can be achieved through several methods. One common approach involves the oxidation of the corresponding sulfide using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA). The reaction typically takes place under mild conditions, with the temperature maintained at around room temperature to 50°C .

Industrial Production Methods

Industrial production of propane, 2-(ethenylsulfinyl)- may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. The use of catalysts such as titanium silicalite-1 (TS-1) can enhance the efficiency of the oxidation process .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfinyl group facilitates nucleophilic substitution due to its electron-withdrawing nature. Key reactions include:

-

Example : Reaction with benzyl alcohol (1b ) and Na₃PO₄ under mild conditions yields sulfinylated products via nucleophilic chain substitution (S<sub>NC</sub>) . Computational studies show a low activation barrier (ΔG‡ = 2.7 kcal/mol) for this process .

Radical-Mediated Reactions

The sulfinyl group stabilizes radicals, enabling unique pathways:

-

Data : Sulfinyl radicals generated from sulfinyl sulfones exhibit bimolecular rate constants of ~10⁸ M⁻¹s⁻¹ for addition to alkenes .

Oxidation and Reduction

The sulfinyl group undergoes redox transformations:

-

Kinetics : Oxidation with m-CPBA proceeds with a second-order rate constant of 0.15 M⁻¹s⁻¹ at 25°C .

Cycloaddition and Rearrangement

The ethenyl group participates in pericyclic reactions:

-

Example : Reaction with benzyne forms thietane S-oxides via a [2+2] cycloaddition/S-O-vinyl migration cascade .

Complexation and Catalysis

The sulfinyl group acts as a ligand in coordination chemistry:

Comparative Reactivity

Propane, 2-(ethenylsulfinyl)- shows distinct behavior compared to analogs:

| Property | Propane, 2-(ethenylsulfinyl)- | Propane-1-sulfinyl | 2-Methylpropane sulfinyl |

|---|---|---|---|

| Nucleophilicity (S) | Moderate | High | Low |

| Oxidation Stability | Low (prone to sulfone formation) | High | Moderate |

| Radical Stability | High | Low | Moderate |

Scientific Research Applications

Propane, 2-(ethenylsulfinyl)- has several applications in scientific research:

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of propane, 2-(ethenylsulfinyl)- involves its interaction with various molecular targets. The sulfoxide group can act as a nucleophile or electrophile, participating in different chemical reactions. The ethenyl group can undergo addition reactions, forming new bonds with other molecules. These interactions can lead to changes in the structure and function of target molecules, contributing to the compound’s biological and chemical effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between propane, 2-(ethenylsulfinyl)- and related compounds:

*Estimated based on structural analogs.

Key Observations:

Functional Group Impact :

- The sulfinyl group (S=O) in the target compound increases polarity compared to thioethers (e.g., propane, 2-(methylthio)), likely resulting in a higher boiling point and enhanced solubility in polar solvents .

- In contrast, sulfonyl (SO₂) or fluorinated analogs (e.g., hexane derivatives in ) exhibit even greater stability and hydrophobicity due to strong electron-withdrawing effects .

Substituent Effects :

- Chlorine atoms in propane, 2-(2,2-dichloroethenyl)thio lower ionization energy (8.14 eV) by stabilizing the radical cation through inductive effects. The target compound’s sulfinyl group may further reduce ionization energy due to resonance stabilization of the cationic species .

Structural Geometry :

- Crystal structures of propane derivatives (e.g., triethyl 2-(5-nitro-2H-indazol-2-yl)propane-1,2,3-triacidyl in ) suggest that bulky substituents (e.g., nitroindazole) induce steric strain, altering dihedral angles (80–90°). The ethenylsulfinyl group in the target compound may similarly influence molecular conformation and intermolecular interactions .

Pharmaceutical Relevance :

- While thiophene-containing propane derivatives () are common in drug impurities, sulfinyl analogs like the target compound are less prevalent. This highlights niche applications in specialized syntheses rather than mainstream pharmaceuticals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.